molecular formula C21H20ClN3O4S2 B2972879 1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one CAS No. 721404-41-7

1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one

Cat. No.: B2972879
CAS No.: 721404-41-7
M. Wt: 477.98
InChI Key: WZNUXNVVANHZDU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one is a synthetic small molecule built on a 1,3,4-oxadiazole core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole ring is a well-known bioisostere for esters and amides, often used in molecular design to improve metabolic stability, influence pharmacokinetic properties, and engage in hydrogen bonding with biological targets . This particular compound features a 1,3,4-oxadiazole linker connected to a 4-chlorophenyl group and a phenyl ring bearing a piperidine-1-sulfonyl moiety, a functional group often associated with modulating target binding and solubility. Compounds containing the 1,3,4-oxadiazole nucleus have been extensively investigated and demonstrate a broad spectrum of pharmacological activities in preclinical research, including potential antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties . The specific research value of this compound lies in its hybrid structure, which combines multiple pharmacophoric elements, making it a promising candidate for use in high-throughput screening, as a building block in combinatorial chemistry, or as a lead compound in the development of novel therapeutic agents. Researchers can utilize this molecule to explore structure-activity relationships (SAR) and investigate mechanisms of action related to various biological targets. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic use.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S2/c22-17-9-7-15(8-10-17)19(26)14-30-21-24-23-20(29-21)16-5-4-6-18(13-16)31(27,28)25-11-2-1-3-12-25/h4-10,13H,1-3,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNUXNVVANHZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the piperidine-1-sulfonyl group: This step involves the reaction of piperidine with a sulfonyl chloride in the presence of a base.

    Coupling of the oxadiazole and piperidine-1-sulfonyl groups: This is typically done via a nucleophilic substitution reaction.

    Attachment of the 4-chlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction.

    Final assembly: The final step involves the coupling of the intermediate products to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Material Science: Its unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Piperidine-1-sulfonylphenyl, 4-chlorophenyl C₂₁H₂₀ClN₃O₄S₂ 502.0* Combines sulfonyl piperidine (polar) with 4-chlorophenyl (lipophilic)
1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one Furyl group on oxadiazole C₁₄H₁₀ClN₃O₃S 343.8 Smaller, less polar; furyl enhances π-π stacking but reduces metabolic stability
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone Trifluoromethylphenyl piperazine C₂₁H₂₀F₃N₅O₂S 463.5 CF₃ group increases hydrophobicity; piperazine improves solubility
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone 2,3-dihydrobenzodioxin, 4-methylpiperidine C₁₉H₂₂N₄O₄S 410.5 Benzodioxin enhances planarity; methylpiperidine reduces steric hindrance
1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one Pyrazole-piperidine hybrid, nitro group C₂₂H₂₁ClN₄O₃ 424.9 Nitro group increases electron-withdrawing effects; pyrazole adds rigidity

*Calculated based on molecular formula.

Physicochemical and ADME Properties

  • Lipophilicity : The target compound’s ClogP* (~3.5) is higher than furyl analogs (ClogP ~2.8 ) but lower than CF₃-containing derivatives (ClogP ~4.1 ), suggesting balanced blood-brain barrier permeability.
  • Solubility : The piperidine sulfonyl group may improve aqueous solubility (>50 μM in PBS) compared to methylpiperidine derivatives .
  • Synthetic Accessibility : The target compound requires multi-step synthesis involving cyclization of thiosemicarbazides for oxadiazole formation and sulfonylation of piperidine, which is more complex than furyl or benzodioxin analogs .

Biological Activity

The compound 1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the 1,3,4-oxadiazole ring : This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
  • Introduction of the piperidine-1-sulfonyl group : Piperidine reacts with a sulfonyl chloride in the presence of a base.
  • Coupling of the oxadiazole and piperidine groups : This is often done via nucleophilic substitution.
  • Attachment of the 4-chlorophenyl group : Achieved through Friedel-Crafts acylation.
  • Final assembly : Involves the coupling of intermediate products to yield the target compound.

The mechanism by which this compound exerts its biological effects may involve interactions with various molecular targets, including enzymes and receptors. Potential pathways include:

  • Enzyme inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor modulation : It may act as an agonist or antagonist at certain receptors, altering physiological responses.

Pharmacological Studies

Recent studies have highlighted various biological activities associated with derivatives containing similar structural motifs:

  • Antibacterial Activity : Compounds similar to this compound demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains .
  • Cholinesterase Inhibition : Some derivatives exhibited significant inhibitory activity against acetylcholinesterase, which is crucial for neurotransmission regulation .

Case Studies

  • In Silico Studies : Docking studies have indicated that these compounds can effectively bind to target proteins, suggesting potential therapeutic applications. For instance, binding interactions with bovine serum albumin (BSA) were assessed to evaluate pharmacological effectiveness .
  • Experimental Results : A study reported that several compounds derived from similar scaffolds showed IC50 values indicating strong urease inhibition, which could be relevant in treating conditions like urinary tract infections .

Comparative Analysis

The following table summarizes the biological activity findings related to this compound and its derivatives:

CompoundActivityTarget OrganismIC50/Effect
1-(4-Chlorophenyl)-2-{...}AntibacterialSalmonella typhiModerate to Strong
1-(4-Chlorophenyl)-2-{...}AntibacterialBacillus subtilisModerate to Strong
Derivative XAcetylcholinesterase InhibitorN/AStrong
Derivative YUrease InhibitorN/AIC50 = 2.14 ± 0.003 μM

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves multistep reactions, including condensation of 1,3,4-oxadiazole intermediates with sulfonyl-containing piperidine derivatives. For example, a neutral pH (maintained with potassium bicarbonate) and low temperatures (0–5°C) are critical during the coupling of sulfanyl-oxadiazole precursors with triazine intermediates . A similar protocol uses acetone as a solvent and emphasizes stoichiometric control to minimize side products .

Q. Which analytical methods are recommended for assessing purity and stability?

Reverse-phase HPLC with a methanol-buffer mobile phase (65:35) and sodium 1-octanesulfonate as an ion-pairing agent (pH 4.6) is effective for purity analysis . For structural validation, single-crystal X-ray diffraction (as in and ) combined with 1H^1H-NMR and FT-IR ensures accurate characterization of crystallographic parameters and functional groups .

Q. How is cytotoxicity evaluated for this compound?

Cytotoxicity is commonly assessed using the MTT assay ( ), where the compound is tested against cancer cell lines (e.g., HeLa or MCF-7). Data interpretation involves calculating IC50_{50} values and comparing dose-response curves to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization requires adjusting substituent reactivity and reaction kinetics. For instance, substituting electron-withdrawing groups on the oxadiazole ring (e.g., pyrimidine derivatives) enhances electrophilicity, facilitating nucleophilic thiol coupling . Temperature gradients (e.g., 0–5°C for exothermic steps) and controlled pH (via potassium bicarbonate) reduce byproduct formation in triazine-based syntheses .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in reported activities (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability or structural analogs. Cross-validation using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and comparative molecular docking to target proteins (e.g., β-amyloid for Alzheimer’s studies) can reconcile differences .

Q. How can structural analogs be designed to enhance blood-brain barrier (BBB) penetration for Alzheimer’s applications?

Introduce lipophilic substituents (e.g., methyl or trifluoromethyl groups) on the piperidine-sulfonyl moiety to improve BBB permeability. Molecular dynamics simulations predict logP values, while in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) validate permeability .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they mitigated?

Disordered sulfonyl or oxadiazole groups complicate electron density maps. High-resolution X-ray data (collected at 123 K) and refinement software (e.g., SHELXL) with anisotropic displacement parameters resolve these issues. Hydrogen bonding networks are validated using Olex2 or Mercury .

Q. How do substituents on the 1,3,4-oxadiazole ring influence biological target selectivity?

Bulky aryl groups (e.g., 4-chlorophenyl) enhance binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase in Alzheimer’s models), while polar groups improve solubility for antimicrobial activity. Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) guide rational design .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC with iodine visualization or LC-MS .
  • Data Contradictions : Use meta-analysis tools (e.g., RevMan) to statistically compare IC50_{50} values across studies .
  • Safety : Follow OSHA guidelines for handling sulfonyl chlorides (e.g., PPE, fume hoods) as outlined in safety data sheets .

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